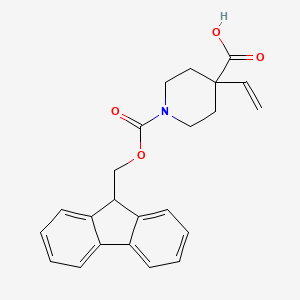

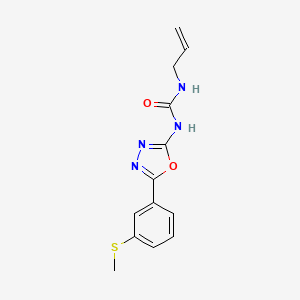

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been studied extensively in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail.

Wissenschaftliche Forschungsanwendungen

Electrochemical Performance Enhancement in Lithium-Ion Batteries

The compound’s derivative, 4-fluorobenzyl cyanide (FBCN) , has been utilized to expedite interfacial kinetics in lithium-ion batteries (LIBs) . By constructing a bulky coordination structure with Li+, FBCN reduces the interfacial barrier, thus contributing to improved rate performance. This application is particularly significant in advancing the fast-charging capability, long-term stability, and safety levels of LIBs.

Pharmaceutical Synthesis

Imidazole derivatives, including the compound , are known for their broad range of chemical and biological properties . They serve as important synthons in drug development, with activities ranging from antibacterial to antitumor effects. The versatility of imidazole compounds makes them valuable in synthesizing a variety of pharmacological agents.

Coordination Chemistry Engineering

The steric hindrance and weak Lewis basic center of related compounds like FBCN are designed to promote Coulombic attraction (Li+–anions), which is beneficial in coordination chemistry engineering . This approach is crucial for enhancing electrochemical kinetics in energy storage devices.

Antimicrobial Activity

Imidazole derivatives synthesized from the compound have shown promising antimicrobial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . This application is critical in the development of new antimicrobial agents to combat drug-resistant strains.

Solvation Chemistry for Energy Storage

The compound’s derivatives are used to tune the Li+ solvation structure, bridging the bulk electrolyte and interfacial chemistry . This tuning is pivotal for promoting electrochemical kinetics in energy storage systems, particularly in LIBs.

Chemical Research and Development

As a part of the broader family of imidazole derivatives, this compound is likely involved in various chemical R&D processes . Its structural flexibility and reactivity make it a candidate for developing novel materials and chemical processes.

Eigenschaften

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2OS/c24-18-8-6-16(7-9-18)15-30-23-27-14-21(17-4-2-1-3-5-17)28(23)19-10-12-20(13-11-19)29-22(25)26/h1-14,22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKPNPGZWYTFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)